molecular formula C9H12O2 B051695 3-(4-Hydroxyphenyl)-1-propanol CAS No. 10210-17-0

3-(4-Hydroxyphenyl)-1-propanol

Cat. No. B051695
CAS RN: 10210-17-0
M. Wt: 152.19 g/mol
InChI Key: NJCVPQRHRKYSAZ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1-propanol is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Synthesis Analysis

The synthesis and extensive characterization of a new chalcone (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one have been described . Single crystal X-ray diffraction and Hirshfeld surfaces were employed to analyze the molecular structure and supramolecular arrangement .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)-1-propanol has been analyzed using single crystal X-ray diffraction and Hirshfeld surfaces .


Chemical Reactions Analysis

3-(4-Hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid . It has a role as a human metabolite .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)-1-propanol is a beige powder solid with no odor . Its melting point ranges from 126 - 130 °C .

Scientific Research Applications

  • Uterine Relaxants : A study by Viswanathan et al. (2005) involved synthesizing novel compounds related to 3-(4-Hydroxyphenyl)-1-propanol, which exhibited potent uterine relaxant activity and were evaluated for this property both in vitro and in vivo. These compounds showed a significant delay in the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Antidepressant Drug Synthesis : Choi et al. (2010) reported the asymmetric synthesis of a compound closely related to 3-(4-Hydroxyphenyl)-1-propanol, used as a chiral intermediate in the synthesis of antidepressant drugs. The study utilized various microbial reductases for this purpose (Choi, Choi, Kim, Uhm, & Kim, 2010).

  • Coal Flotation : Vilasó-Cadre et al. (2021) proposed 3-phenyl-1-propanol, a structurally similar compound, as a new collector for coal flotation. The study highlighted its effectiveness in recovering coal from low-rank carbonaceous minerals (Vilasó-Cadre, Ávila-Márquez, Reyes-Dominguez, Blanco-Flores, & Gutiérrez-Castañeda, 2021).

  • Bisphenol A Metabolism : A study by Spivack et al. (1994) discussed the metabolism of Bisphenol A by an aerobic bacterium, which involved a compound structurally similar to 3-(4-Hydroxyphenyl)-1-propanol. This process included oxidative skeletal rearrangement leading to the formation of related compounds (Spivack, Leib, & Lobos, 1994).

  • Enzymatic Synthesis : Wieser et al. (1999) utilized eugenol dehydrogenase from Pseudomonas fluorescens for the synthesis of (S)-1-(4-hydroxyphenyl)propanol, among other compounds. The study highlighted the enzyme's pH-dependent enantioselectivity (Wieser, Furukawa, Morita, Yoshida, & Nagasawa, 1999).

  • Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) for the synthesis of polybenzoxazine, a renewable building block to enhance reactivity in forming benzoxazine rings. This application aimed towards sustainable material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Neuroprotective Agent : Chenard et al. (1995) identified (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, showing potential as a neuroprotective agent (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Genistein and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests potential applications of 3-(4-Hydroxyphenyl)-1-propanol in both biological and material sciences .

properties

IUPAC Name

4-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVPQRHRKYSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144638
Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(4-Hydroxyphenyl)-1-propanol

CAS RN

10210-17-0
Record name 3-(4-Hydroxyphenyl)-1-propanol
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Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Record name 3-(4-hydroxyphenyl)propan-1-ol
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Record name 3-(4-HYDROXYPHENYL)PROPAN-1-OL
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Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °C
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (8.37 g, 220.6 mmol, 1.5 equiv) in THF (300 ml) was added dropwise a solution of 3-(4-hydroxyphenyl)propionic acid (25.0 g, 150 mmol, 1 equiv) in THF (50 ml) at rt and mixture stirred at 60° C. for 2 h. The reaction mixture was acidified with 1 N HCl, diluted with water, and extracted with EtOAc. The combined extracts were washed with water, saturated aqueous NaHCO3, brine and dried over MgSO4 and concentrated under vacuum to give a 3-(4-hydroxyphenyl)-1-propanol as a white solid (15.95 g, 69.9%).
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of LAH (22.1 g, 2.5 eq, 583 mmol) in dry THF (1.0 L), was added dropwise a THF (50 mL) solution of methyl 3-(4-hydroxyphenyl)propionate (21 g, 10 eq, 116 mmol) at RT. The reaction mixture was refluxed for 4-5 h. It was worked up by quenching with excess ethyl acetate followed by addition of water (23 mL), 15% aq. NaOH (23 mL) and water (70 mL) under controlled stirring and maintaining RT. To the workup mixture conc. HCl was added to adjust the pH at 7.0. It was then filtered through celite and washed with ethyl acetate. Combined filtrate was dried (Na2SO4) and condensed. Obtained residue was chromatographed (ethyl acetate/hexanes) to obtain 3-(4-hydroxyphenyl)propanol (17 g, 100%) as white solid. Mp: 52-54° C.
Name
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 3.82 g (17.36 mmoles) of methyl ester of 3-(4-acetylphenyl) propionic acid were added 100 ml of dry tetrahydrofurane. To this solution were slowly added 1.80 g (47.43 mmoles) of lithium aluminium hydride (LiAlH4). The reaction mixture was refluxed in an argon atmosphere for 4 hours. At the end of the reaction, water was carefully added, extraction was performed three times with diethyl ether and the result was vacuum dried over anhydrous sodium sulphate, giving 1.70 g (65% yield) of 3-(4-hydroxyphenyl)-1-propanol. Crystallisation in methanol gave a white crystalline solid m,.p.=52-53° C.
[Compound]
Name
methyl ester
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 2
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 3
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 5
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 6
3-(4-Hydroxyphenyl)-1-propanol

Citations

For This Compound
152
Citations
EM Eason, WJ Reller, KR Fazekas, BR Sculimbrene - Tetrahedron Letters, 2023 - Elsevier
A screen was developed to identify catalysts that result in selective phosphoryl transfer to phenols and aliphatic alcohols. Optimization was performed by monitoring the impact of base, …
Number of citations: 0 www.sciencedirect.com
L Hammack, LS Hesler - Journal of the Kansas Entomological Society, 1995 - JSTOR
Attraction of adult northern corn rootworms, Diabrotica barberi Smith and Lawrence, to yellow sticky traps baited with one of a series of structurally related phenylpropanoids (100 mg/…
Number of citations: 7 www.jstor.org
D Ruijten, T Narmon, H De Weer… - …, 2022 - Wiley Online Library
Upcoming biorefineries, such as lignin‐first provide renewable aromatics containing unique aliphatic alcohols. In this context, a Cu‐ZrO 2 catalyzed hydrogen borrowing approach was …
S Vijjamarri, VK Chidara, G Du - ACS omega, 2017 - ACS Publications
Poly(silylether)s are interesting materials because of their degradation property under hydrolytic conditions and have been prepared via hydrosilylation polymerization from dicarbonyl …
Number of citations: 36 pubs.acs.org
M Wieser, H Furukawa, H Morita, T Yoshida… - Tetrahedron …, 1999 - Elsevier
(S)-1-(4-Hydroxyphenyl)ethanol and (S)-1-(4-hydroxyphenyl)propanol were synthesized with enantiomeric excesses of 96.6% and 95.2%, respectively, from the corresponding 4-…
Number of citations: 10 www.sciencedirect.com
JM Kim, HY Shin, KH Park, TH Kim, SY Ju… - …, 2001 - ACS Publications
The development of efficient photochromic compounds has gained much attention in fundamental and applied research areas. Among numerous photochromic compounds, certain …
Number of citations: 29 pubs.acs.org
VT Karathanos, N Kalogeropoulos, S Konteles… - Planta …, 2008 - thieme-connect.com
The inclusion complex formation of a propolis ethanolic extract (PE) with β-cyclodextrin (β-CD) was applied, aiming to increase the solubility of PE constituents in water. PE extract was …
Number of citations: 0 www.thieme-connect.com
Z Biyiklioglu, H Alp - Journal of Coordination Chemistry, 2017 - Taylor & Francis
In this study, 3-(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propan-1-ol, 3-(4-{3-[3-(diethylamino)phenoxy]propoxy}phenyl)propan-1-ol and axially disubstituted silicon …
Number of citations: 4 www.tandfonline.com
Y Sheng-Li, HE Hao-Ke, T Meng-Yin, LI Xin… - Zhongguo Zhong yao …, 2020 - europepmc.org
Three phenylpropanoid glycosides were purified by extensive chromatographic techniques including column chromatography over microporous resin, MCI, diol, sephadex LH-20, …
Number of citations: 1 europepmc.org
ASR Anjaneyulu, YLN Murthy, VL Rao… - Arkivoc, 2003 - pdfs.semanticscholar.org
Chemical examination of the Indian-mangrove plant Lumnitzera racemosa Willd has resulted in the isolation of a new aromatic ester besides the known triterpenoids, friedelin, betulin …
Number of citations: 14 pdfs.semanticscholar.org

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